N-Fmoc-4-piperidinol
Overview
Description
Mechanism of Action
Target of Action
N-Fmoc-4-piperidinol is primarily used as a reagent in organic synthesis .
Mode of Action
The compound this compound is an Fmoc-protected amino acid derivative. The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in the chemical synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be removed under mildly basic conditions, typically using piperidine or 4-methylpiperidine .
Biochemical Pathways
As a reagent in organic synthesis, this compound is involved in the synthesis of peptides. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds in the synthesis of peptides . By protecting the amino group during synthesis, it allows for the precise assembly of amino acids into peptides of desired sequences.
Action Environment
The action of this compound is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as the pH, temperature, and the presence of other reagents can influence its efficacy and stability. It is typically used in controlled laboratory environments where these factors can be carefully managed .
Biochemical Analysis
Biochemical Properties
N-Fmoc-4-piperidinol plays a significant role in biochemical reactions, particularly in the formation of peptide bonds. It is often used as a protecting group for amines in the chemical synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. The specific nature of these interactions is complex and depends on the context of the biochemical reaction.
Cellular Effects
It is known that the compound can influence cell function during peptide synthesis
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It acts as a protecting group for amines, preventing them from reacting until the appropriate time in the synthesis process . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in peptide synthesis. The compound is stable and does not degrade significantly over time
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-4-piperidinol can be synthesized through various methods. One common approach involves the reaction of 4-hydroxypiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for efficient and high-yield production of the compound, which is crucial for its widespread use in peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Fmoc-4-piperidinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol: A simpler analog without the Fmoc group.
N-allyl-4-piperidinol: Contains an allyl group instead of the Fmoc group.
4-Methyl-4-piperidinol: Contains a methyl group instead of the Fmoc group.
Uniqueness
N-Fmoc-4-piperidinol is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis. The Fmoc group is base-labile, allowing for selective deprotection without affecting other functional groups. This makes this compound particularly valuable in solid-phase peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUFRHHXWZNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363608 | |
Record name | N-Fmoc-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351184-42-4 | |
Record name | N-Fmoc-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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